molecular formula C16H18N2OS B11377298 N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11377298
M. Wt: 286.4 g/mol
InChI Key: WKUCHBGDOUVQPM-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyclopentyl, methyl, and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with α-haloketones can form the thiazole ring, which is then further functionalized .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

N-cyclopentyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H18N2OS/c1-11-14(15(19)18-13-9-5-6-10-13)20-16(17-11)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,18,19)

InChI Key

WKUCHBGDOUVQPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3CCCC3

Origin of Product

United States

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